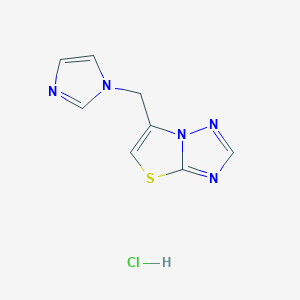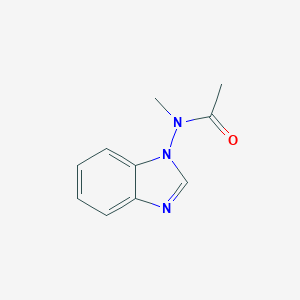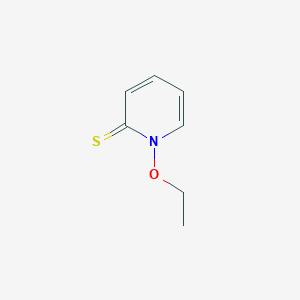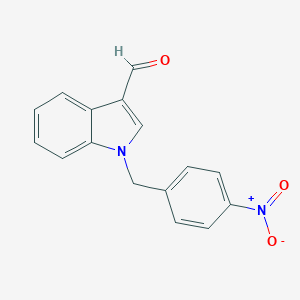![molecular formula C26H34FNO5 B067398 (3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid CAS No. 159813-78-2](/img/structure/B67398.png)
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood. However, studies have shown that it inhibits the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules in the body. This inhibition leads to a decrease in inflammation, which may be one of the reasons for its anti-cancer activity.
Effets Biochimiques Et Physiologiques
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Compound X in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using Compound X is its high cost and limited availability. This may make it difficult for researchers to obtain and use in their experiments.
Orientations Futures
There are many future directions for research on Compound X. One area of research is to further elucidate its mechanism of action and identify other molecular targets that it may interact with. Another area of research is to investigate its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of Compound X for therapeutic use.
Méthodes De Synthèse
The synthesis of Compound X involves a series of chemical reactions that begin with the reaction of 4-fluorobenzaldehyde with propan-2-ylmagnesium bromide to form 4-fluorophenylpropan-2-ol. This intermediate is then reacted with 2,6-di(propan-2-yl)pyridine to form 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinol. The final step involves the reaction of this intermediate with (3R,5S)-3,5-dihydroxy-6-heptenoic acid to form Compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
Propriétés
Numéro CAS |
159813-78-2 |
|---|---|
Nom du produit |
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid |
Formule moléculaire |
C26H34FNO5 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/t19-,20-/m1/s1 |
Clé InChI |
SEERZIQQUAZTOL-WOJBJXKFSA-N |
SMILES isomérique |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=C[C@H](C[C@H](CC(=O)O)O)O |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O |
SMILES canonique |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



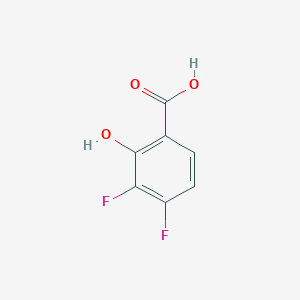

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)
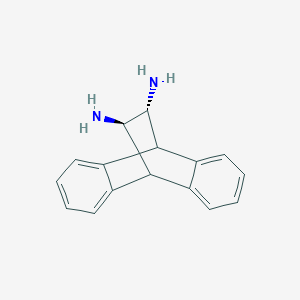
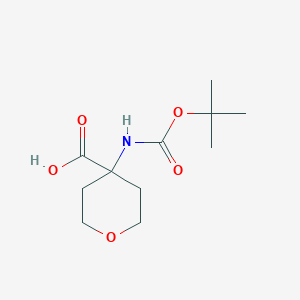
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

